![molecular formula C19H14N2O7S B1680124 Ubiquitin Isopeptidase Inhibitor I, G5 CAS No. 108477-18-5](/img/structure/B1680124.png)
Ubiquitin Isopeptidase Inhibitor I, G5
Overview
Description
Ubiquitin Isopeptidase Inhibitor I, G5, also known under CAS 108477-18-5, is a small molecule/inhibitor primarily used for Protease Inhibitors applications . It is a cell-permeable cross-conjugated α,β-unsaturated dienone compound .
Molecular Structure Analysis
The empirical formula of Ubiquitin Isopeptidase Inhibitor I, G5 is C₁₉H₁₄N₂O₇S . Its molecular weight is 414.39 g/mol .Chemical Reactions Analysis
Ubiquitin Isopeptidase Inhibitor I, G5 is reported to induce caspase activation and apoptosis . The cellular expression of Bax and Bak is essential for G5-activated apoptosis, while Bcl-2 appears to protect cells against the effect of G5 .Physical And Chemical Properties Analysis
Ubiquitin Isopeptidase Inhibitor I, G5 is a solid substance . It is yellow in color and has a solubility of 10 mg/mL in DMSO .Scientific Research Applications
Protease Inhibitors Applications
Ubiquitin Isopeptidase Inhibitor I, G5, also known as CAS 108477-18-5, controls the biological activity of Ubiquitin Isopeptidase . This small molecule/inhibitor is primarily used for Protease Inhibitors applications .
Regulation of Protein Degradation
Ubiquitylation and deubiquitylation are reversible protein post-translational modification (PTM) processes involving the regulation of protein degradation under physiological conditions . Loss of balance in this regulatory system can lead to a wide range of diseases, such as cancer and inflammation .
Role in Signaling Pathways
Ubiquitin-specific peptidases (USPs) are closely related to biological processes through a variety of molecular signaling pathways, including DNA damage repair, p53 and transforming growth factor-β (TGF-β) pathways .
Therapeutic Development
Over the past decade, increasing attention has been drawn to USPs as potential targets for the development of therapeutics across diverse therapeutic areas .
Drug Screening
Advances in the development of USP inhibitors, as well as the methods of screening and identifying USP inhibitors, have been summarized .
Induction of Apoptosis
Ubiquitin Isopeptidase Inhibitor I, G5 is reported to induce caspase activation and apoptosis via an apoptosome-independent mitochondrial pathway by selectively inhibiting ubiquitin isopeptidase activity .
Mechanism of Action
Target of Action
Ubiquitin Isopeptidase: Ubiquitin Isopeptidase Inhibitor I, G5, primarily targets , a protease involved in the regulation of protein degradation . This enzyme plays a crucial role in maintaining cellular homeostasis by controlling the degradation of misfolded or damaged proteins.
Mode of Action
G5 is a cell-permeable compound that selectively inhibits the activity of ubiquitin isopeptidase . It interacts with its target by binding to the active site of the enzyme, thereby preventing the enzyme from cleaving the ubiquitin from the target proteins .
Biochemical Pathways
The inhibition of ubiquitin isopeptidase by G5 affects the ubiquitin-proteasome pathway, a critical pathway for protein degradation . This inhibition results in the accumulation of ubiquitinated proteins, leading to cellular stress and ultimately triggering apoptosis, a form of programmed cell death .
Result of Action
The primary result of G5’s action is the induction of apoptosis . By inhibiting ubiquitin isopeptidase, G5 causes an accumulation of ubiquitinated proteins, leading to cellular stress. This stress triggers the activation of caspases, enzymes that play a vital role in the initiation of apoptosis . The cellular expression of Bax and Bak is essential for G5-activated apoptosis, while Bcl-2 appears to protect cells against the effect of G5 .
Action Environment
The efficacy and stability of G5 can be influenced by various environmental factors. For instance, the compound is sensitive to light and should be stored at 2-8°C . Additionally, the cellular environment, including the expression levels of Bax, Bak, and Bcl-2, can significantly impact the compound’s ability to induce apoptosis
Safety and Hazards
properties
IUPAC Name |
(3Z,5Z)-3,5-bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O7S/c22-19-15(9-13-1-5-17(6-2-13)20(23)24)11-29(27,28)12-16(19)10-14-3-7-18(8-4-14)21(25)26/h1-10H,11-12H2/b15-9+,16-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAMIOWVUGBIJK-KAVGSWPWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])CS1(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1S(=O)(=O)C/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)/C1=C/C3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ubiquitin Isopeptidase Inhibitor I, G5 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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